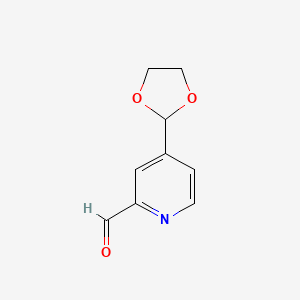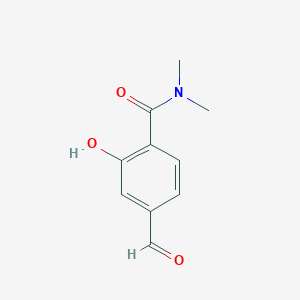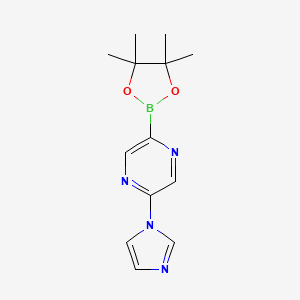
5-(3-(Trimethylsilyl)phenyl)thiophene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-(Trimethylsilyl)phenyl)thiophene-2-carbaldehyde is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique chemical properties .
Méthodes De Préparation
The synthesis of 5-(3-(Trimethylsilyl)phenyl)thiophene-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene derivatives with appropriate aldehydes under controlled conditions. Industrial production methods often utilize catalysts and specific reaction conditions to optimize yield and purity .
Analyse Des Réactions Chimiques
5-(3-(Trimethylsilyl)phenyl)thiophene-2-carbaldehyde undergoes several types of chemical reactions, including:
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, often facilitated by catalysts or specific reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-(3-(Trimethylsilyl)phenyl)thiophene-2-carbaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-(3-(Trimethylsilyl)phenyl)thiophene-2-carbaldehyde involves its interaction with molecular targets through various pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. Its unique structure allows it to participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, which are crucial for its biological and electronic applications .
Comparaison Avec Des Composés Similaires
5-(3-(Trimethylsilyl)phenyl)thiophene-2-carbaldehyde can be compared with other thiophene derivatives such as:
5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde: This compound has similar electronic properties but differs in its functional groups, leading to different applications.
5,5’,5’'-(Phenyl-1,3,5-triyl)tris(thiophene-2-carbaldehyde): This compound has multiple thiophene rings, enhancing its electronic properties for use in advanced materials. The uniqueness of this compound lies in its trimethylsilyl group, which imparts specific chemical reactivity and stability.
Propriétés
Formule moléculaire |
C14H16OSSi |
|---|---|
Poids moléculaire |
260.43 g/mol |
Nom IUPAC |
5-(3-trimethylsilylphenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C14H16OSSi/c1-17(2,3)13-6-4-5-11(9-13)14-8-7-12(10-15)16-14/h4-10H,1-3H3 |
Clé InChI |
JEHOMJASRISOKO-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=CC=CC(=C1)C2=CC=C(S2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![14H-Spiro[dibenzo[c,h]acridine-7,9'-fluorene]](/img/structure/B14853317.png)








